Methyl 1-azaspiro[4.5]decane-7-carboxylate
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocycles are characterized by two rings connected by a single common atom, known as the spiro atom. This arrangement imparts a rigid, non-planar geometry to the molecule, which has profound implications for its physical, chemical, and biological properties.
One of the most significant advantages of spirocyclic scaffolds is the conformational restriction they impose on a molecule. By locking rotatable bonds and defining the spatial orientation of substituents, spirocycles reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. This rigid framework provides a well-defined three-dimensional structure, moving away from the "flatland" of traditional aromatic and heteroaromatic compounds. This increased three-dimensionality is crucial for effective interaction with the complex, three-dimensional binding sites of proteins and other biological macromolecules.
The introduction of spirocyclic motifs greatly expands the diversity of molecular scaffolds available to chemists. By providing novel and underexplored regions of chemical space, these structures offer opportunities for the discovery of compounds with unique biological activities. The ability to systematically modify the ring sizes and substitution patterns of spirocycles allows for the fine-tuning of a molecule's properties and its exploration of diverse biological targets.
Overview of Azaspiro[4.5]decane Structural Class
Within the broad family of spirocycles, azaspiro compounds, which contain one or more nitrogen atoms in their framework, are of particular interest in medicinal chemistry. The azaspiro[4.5]decane skeleton is a prominent example of this structural class.
The spiro[4.5]decane core consists of a five-membered ring and a six-membered ring that share a single carbon atom. The numbering of the atoms in the spirocyclic system follows specific IUPAC rules. In azaspiro variants, one or more of the carbon atoms in the rings are replaced by nitrogen atoms. The position of the nitrogen atom is indicated by a number in the name of the compound, such as 1-azaspiro[4.5]decane or 8-azaspiro[4.5]decane.
The incorporation of nitrogen atoms into spirocyclic systems introduces several important features. Nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets. They also introduce a basic center into the molecule, which can influence its solubility, pharmacokinetic properties, and interactions with acidic residues in proteins. The presence of nitrogen can also provide a handle for further chemical modification and diversification of the scaffold.
Specific Research Focus: Methyl 1-azaspiro[4.5]decane-7-carboxylate and Its Closely Related Analogues
This article will now narrow its focus to a specific member of the azaspiro[4.5]decane family: this compound. While detailed research on this exact compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. By examining its closely related analogues, we can infer its potential significance and applications in chemical research.
Research into analogues of this compound has revealed a range of biological activities. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists, showing potential for the treatment of Alzheimer's disease. nih.gov In another study, 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes were synthesized and evaluated as potential dopamine (B1211576) agonists. nih.gov Furthermore, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of the human coronavirus 229E. nih.gov These examples highlight the therapeutic potential of the azaspiro[4.5]decane scaffold.
The synthesis of the core 1-azaspiro[4.5]decane structure is a key area of research. One reported strategy involves an N-acyliminium spirocyclization to form 1-azaspiro[4.5]-7-decen-2-one, a close structural relative of the target compound. clockss.org This approach demonstrates a viable pathway to constructing this spirocyclic system.
The following table provides a summary of some closely related analogues and their documented research focus:
| Compound Class | Research Focus | Reference |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonists | nih.gov |
| 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Dopamine Agonists | nih.gov |
| 1-Thia-4-azaspiro[4.5]decan-3-ones | Anti-coronavirus Activity | nih.gov |
| 1-Azaspiro[4.5]-7-decen-2-ones | Synthetic Methodology | clockss.org |
| 1-Thia-4-azaspiro[4.5]decanes | Anticancer Activity | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 1-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3 |
InChI Key |
LKUGHHDULAFSRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2(C1)CCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Routes for Methyl 1 Azaspiro 4.5 Decane 7 Carboxylate
Retrosynthetic Analysis of the 1-Azaspiro[4.5]decane Core
Retrosynthetic analysis of the 1-azaspiro[4.5]decane core reveals several potential disconnection points that lead to plausible starting materials. The key challenge is the construction of the quaternary spirocyclic carbon atom that joins the piperidine (B6355638) and pyrrolidine (B122466) rings. A primary disconnection strategy involves breaking the C-N or C-C bonds of the piperidine ring formed during the cyclization step.
One common retrosynthetic approach involves an intramolecular cyclization, disconnecting a C-C bond of the six-membered ring. This strategy envisions a precursor, such as a suitably functionalized pyrrolidine derivative with a pendant side chain capable of cyclizing onto the pyrrolidine ring or an adjacent functional group. A key intermediate in this pathway is often an N-acyliminium ion derived from a chiral succinimide, which can then undergo a spirocyclization reaction. clockss.org This approach simplifies the target molecule into chiral N-alkyl-3-dibenzylaminosuccinimide intermediates, which can be synthesized from readily available chiral pool starting materials like L-aspartic acid or L-asparagine. clockss.org
Another retrosynthetic pathway involves disconnecting the spirocycle at the nitrogen atom, suggesting a strategy where a pre-formed carbocyclic ring is functionalized and then cyclized with a nitrogen-containing fragment to form the heterocyclic portion of the spirocycle. This could involve, for example, the reductive amination of a keto group on a cyclohexane (B81311) ring with an appropriate amino ester.
Classical and Contemporary Approaches to Spiro[4.5]decane Construction
The synthesis of the spiro[4.5]decane framework can be achieved through a variety of classical and contemporary chemical reactions. These methods range from traditional intramolecular cyclizations to modern metal-catalyzed and multicomponent reactions that offer high efficiency and atom economy.
Cyclization reactions are the cornerstone of spirocycle synthesis, involving the formation of the second ring onto a pre-existing cyclic structure to create the spiro center.
Intramolecular cyclizations are a powerful tool for constructing spirocyclic systems due to their stereochemical control and efficiency. One notable example is the N-acyliminium spirocyclization. clockss.org In this method, γ-pentenyl-γ-hydroxylactams, derived from chiral succinimides, undergo spirocyclization upon treatment with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to yield 1-azaspiro[4.5]-7-decen-2-ones with high diastereoselectivity. clockss.org The stereocontrol is often directed by a bulky substituent on the nitrogen of the pyrrolidinium (B1226570) ion intermediate. clockss.org
Another effective intramolecular strategy is ipso-halocyclization. This reaction has been used to synthesize spiro[4.5]trienones from 4-(p-methoxyaryl)-1-alkynes. amazonaws.com The reaction proceeds by treating the alkyne precursor with an electrophilic halogen source, which induces an intramolecular cyclization onto the electron-rich aromatic ring to form the spirocyclic core. amazonaws.com
Reductive cyclization offers a one-pot method for forming heterocyclic spiro rings. This protocol has been effectively demonstrated in the synthesis of spirocyclic β- and γ-sultams. nih.gov The key step involves the reduction of a nitrile group within a cyanoalkylsulfonyl fluoride (B91410) precursor, followed by spontaneous intramolecular sulfonylation of the newly formed amino group. nih.gov This process, often mediated by reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel chloride catalyst (NiCl₂·6H₂O), efficiently constructs the spiro-heterocyclic system. nih.gov A similar conceptual approach could be applied to the synthesis of azaspiro[4.5]decanes by designing a precursor with a nitrile and a suitable electrophilic center on a cyclohexane ring, where reduction of the nitrile would trigger an intramolecular cyclization to form the piperidine ring. Base-mediated nitrophenyl reductive cyclization is another strategy, where a ketone tethered to a nitrobenzene (B124822) moiety undergoes cyclization to form complex ring systems. semanticscholar.org
Modern synthetic chemistry increasingly relies on metal catalysts to achieve transformations that are difficult or impossible with classical methods. Several metal-catalyzed spirocyclization reactions have been developed.
Rhodium(II)-catalyzed reactions: Rhodium acetate (B1210297) (Rh₂(OAc)₄) has been shown to catalyze the oxidative cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide to form a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione framework. nih.gov This key transformation proceeds in the presence of an oxidant like PhI(OAc)₂. nih.gov The choice of catalyst is critical, as other metals like manganese, iron, and zinc failed to promote the reaction. nih.gov
| Catalyst | Oxidant | Yield (%) |
| Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | 72 |
| Rh₂(OAc)₄ | PhI(OAc)₂ | 75 |
| Mn(OAc)₂ | PhI(OAc)₂ | No Reaction |
| FeCl₂ | PhI(OAc)₂ | No Reaction |
| ZnCl₂ | PhI(OAc)₂ | No Reaction |
Data sourced from optimization studies on the metal-catalyzed oxidative cyclization. nih.gov
Palladium-catalyzed reactions: While not explicitly detailed in the provided context for this specific core, palladium-catalyzed reactions, such as intramolecular Heck and Buchwald-Hartwig aminations, are well-established methods for forming nitrogen-containing rings and could be adapted for the synthesis of azaspiro[4.5]decane systems.
Gold-catalyzed spirocyclizations: Gold(I) catalysts are particularly effective in activating alkynes for nucleophilic attack. A gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters has been developed to prepare azaspiro[4.5]decadienone derivatives. rsc.org This complex cascade reaction proceeds through a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 6-endo-dig cyclization, and a final 1,5-acyl migration to furnish the spirocyclic product. rsc.org This method allows for the efficient assembly of structurally diverse spirocyclic piperidines. rsc.orgresearchgate.net
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. rsc.orgnih.gov These reactions are atom-economical and are of great interest for creating molecular diversity. acs.org
One example is the novel regioselective multicomponent reaction between a cyclic β-keto ester, urea (B33335), and two equivalents of an aldehyde, which yields spiro heterobicyclic aliphatic rings. acs.org Another approach utilizes a Prins-type cyclization of cyclic ketones with a homoallylic alcohol and a sulfonic acid to generate spirocyclic tetrahydropyranyl derivatives, which can be further converted to spirocyclic amines. scispace.com Additionally, a two-step diastereoselective methodology based on a multicomponent aza-Diels–Alder reaction has been used to create novel spiro-heterocyclic frameworks from cyclic ketones, heterocyclic amines, and cyclopentadiene (B3395910) derivatives. rsc.org Three-component condensations of phenols with an α-branched aldehyde and a nitrile under acid catalysis have also been employed to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net
Asymmetric Synthesis Approaches to Enantiomerically Enriched Spirocycles
The generation of enantiomerically pure spirocycles is a critical challenge in modern organic synthesis, driven by the often stereospecific interactions of such molecules with biological targets. A key strategy to achieve this is through asymmetric synthesis, which can be broadly categorized into methods utilizing chiral auxiliaries, chiral catalysts, or chiral reagents.
One prominent approach is the use of kinetic resolution. In this method, a racemic mixture of a spirocyclic intermediate is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched substrate. For instance, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been successfully achieved using a chiral base system composed of n-BuLi and (+)-sparteine. This process allows for the preparation of highly enantioenriched piperidines, which can serve as versatile building blocks for more complex spirocyclic systems.
Another powerful technique is the use of chiral catalysts in intramolecular cyclization reactions. Chiral phosphoric acids, for example, have been employed to promote intramolecular asymmetric aza-Michael cyclizations. This "Clip-Cycle" approach involves an initial E-selective cross-metathesis to create a suitable precursor, which then undergoes a chiral catalyst-mediated cyclization to form the enantioenriched spiropiperidine core. Such methods are advantageous as they can establish the stereochemistry of the spirocenter in a controlled manner.
The development of asymmetric versions of cycloaddition reactions is also a valuable tool. For example, a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has been explored for the asymmetric synthesis of 1-azaspiro[4.5]decanes, demonstrating the potential to control the stereochemical outcome of the spirocyclization step. researchgate.net
Specific Synthetic Pathways for Methyl 1-azaspiro[4.5]decane-7-carboxylate and Derivatives
Ethyl 2-oxocyclopentane-1-carboxylate serves as a versatile starting material for the construction of the 1-azaspiro[4.5]decane skeleton. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations. A common strategy involves the reaction of this β-keto ester with primary diamines. utripoli.edu.ly This condensation reaction typically proceeds through the formation of an enamine intermediate at the ketone position. utripoli.edu.ly Depending on the nature of the diamine and the reaction conditions, a subsequent intramolecular amidation or a second condensation can lead to the formation of the desired spirocyclic system.
For instance, reacting ethyl 2-oxocyclopentane-1-carboxylate with a suitable amino alcohol could, after initial enamine or imine formation, undergo an intramolecular cyclization to form the pyrrolidine ring of the 1-azaspiro[4.5]decane system. Subsequent reduction of the ester group and further functionalization could then lead to the target methyl carboxylate. Reductive amination of the cyclopentanone (B42830) moiety is another key transformation in this context. researchgate.netorganic-chemistry.org
Below is a table summarizing the reaction of ethyl 2-oxocyclopentane-1-carboxylate with various diamines, leading to different structural motifs.
| Diamine | Reaction Ratio (Ester:Diamine) | Resulting Structure Type | Reference |
| Ethane-1,2-diamine | 2:1 | Enamine | utripoli.edu.ly |
| Benzene-1,4-diamine | 2:1 | Enamine | utripoli.edu.ly |
| Hydrazine hydrate | 1:1 | Pyrazolone (major), Enamine (minor) | utripoli.edu.ly |
| Piperazine | 2:1 | Enamine | utripoli.edu.ly |
While direct routes from 1,1-pentamethylene oxalic acid are not extensively documented for this specific target, related multicomponent reactions provide a conceptual basis for such a synthesis. The Bucherer–Bergs reaction, for example, is a well-established method for synthesizing spirohydantoins from cyclic ketones, ammonium (B1175870) carbonate (a urea derivative), and a cyanide source. nih.gov This reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes in the presence of carbonate to form the hydantoin (B18101) ring.
Adapting this methodology, a cyclic ketone precursor to the piperidine ring of the 1-azaspiro[4.5]decane system could theoretically be reacted with a urea derivative and a suitable carbon source to construct the pyrrolidinone portion of the spirocycle. Spirohydantoins themselves can be valuable intermediates for further chemical modifications. nih.govresearchgate.net
| Reaction Name | Starting Materials | Product | Key Features |
| Bucherer–Bergs Reaction | Cyclic Ketone, Ammonium Carbonate, Potassium Cyanide | Spirohydantoin | One-pot, multicomponent reaction |
The construction of the 1-azaspiro[4.5]decane scaffold can be achieved by forming either the piperidine or the pyrrolidine ring in a key cyclization step, using a pre-existing version of the other ring.
One such approach involves the transformation of anilines into 1-azaspiro[4.5]decanes via an oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net This method builds the pyrrolidine ring onto a dearomatized aniline (B41778) precursor. Another strategy employs the reaction of acetonine with cyclic ketones, such as cyclohexanone, under acid-catalyzed conditions to form spirocyclic piperidones. mdpi.com This reaction proceeds through a series of intermediates involving nucleophilic attack and recyclization to form the piperidine ring. mdpi.com
Multicomponent reactions like the Ugi and Passerini reactions also offer powerful tools for assembling complex structures from simple building blocks. wikipedia.orgnih.govorganicreactions.orgorganic-chemistry.orgnih.govmdpi.comnih.govnih.govmdpi.com For instance, a tandem Ugi reaction followed by an intramolecular Michael addition has been used to synthesize 2-azaspiro[4.5]deca-6,9-diene-3,8-diones. researchgate.net These reactions allow for the rapid generation of molecular diversity and can be adapted to create the desired spirocyclic framework.
Direct carboxylation of a pre-formed 1-azaspiro[4.5]decane scaffold presents an efficient route to introduce the carboxylate functionality. This can often be achieved through lithiation followed by quenching with carbon dioxide. The nitrogen of the pyrrolidine ring is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to facilitate the deprotonation at an adjacent carbon.
The use of a strong base, such as s-butyllithium (s-BuLi), can selectively deprotonate the N-Boc protected heterocycle. The resulting lithiated intermediate is then trapped with an electrophile, in this case, carbon dioxide, to introduce a carboxylic acid group. Subsequent esterification would then yield the target methyl ester. The regioselectivity of the deprotonation is a critical aspect of this approach and can be influenced by the structure of the spirocycle and the reaction conditions.
An alternative to constructing the entire spirocyclic system with the desired functionality in place is to perform chemical modifications on a pre-existing 1-azaspiro[4.5]decane core. This approach allows for the late-stage introduction of various functional groups.
For example, electrophilic halospirocyclization of N-benzylacrylamides can provide access to 4-halomethyl-2-azaspiro[4.5]decanes. researchgate.net The resulting halogenated spirocycles can then serve as precursors for further nucleophilic substitution reactions to introduce a variety of substituents. Similarly, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported, and these compounds can undergo systematic modifications to explore structure-activity relationships. nih.gov These modifications can include alterations at various positions of the spirocyclic framework, demonstrating the versatility of this approach for generating a library of related compounds. nih.gov
Optimization of Synthetic Conditions and Yields
The Fischer esterification is an equilibrium-driven process, and therefore, the reaction parameters must be carefully controlled to favor the formation of the ester product. libretexts.orgchemistrysteps.com
Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the alcohol used as the solvent. chemistrysteps.comgoogle.com Heating the reaction mixture serves to increase the reaction rate and helps to drive the equilibrium towards the products. For the synthesis of this compound using methanol (B129727), the reaction would likely be conducted at the boiling point of methanol (approximately 65 °C).
Solvent: In Fischer esterification, the alcohol reactant, methanol in this case, is often used in large excess and also serves as the solvent. google.comnih.govpearson.com Using an excess of methanol helps to shift the equilibrium position towards the formation of the methyl ester, in accordance with Le Châtelier's principle. chemistrysteps.comcerritos.edu
Catalyst: A strong acid catalyst is essential for the Fischer esterification to proceed at a reasonable rate. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). nih.govsemanticscholar.org Another effective reagent for this transformation is trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ under mild conditions and has been shown to be efficient for the esterification of a wide range of amino acids. nih.govresearchgate.net The choice of catalyst can influence the reaction time and the harshness of the conditions required.
Reagents: The primary reagents are the 1-azaspiro[4.5]decane-7-carboxylic acid and methanol. The purity of these starting materials is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Temperature | Reflux (approx. 65 °C for methanol) | Increases reaction rate and helps to drive the equilibrium. |
| Solvent | Methanol (in excess) | Acts as both reactant and solvent; excess shifts equilibrium to favor product formation. |
| Catalyst | H₂SO₄, HCl, or TMSCl | Protonates the carbonyl group of the carboxylic acid, making it more electrophilic for attack by the alcohol. |
| Reagents | 1-azaspiro[4.5]decane-7-carboxylic acid, Methanol | High purity of starting materials is essential for optimal yield and purity of the final product. |
Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot-plant scale introduces several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.
One of the primary considerations in scaling up the Fischer esterification is the management of the reaction stoichiometry and the removal of water, which is a byproduct of the reaction. organic-chemistry.org On a large scale, the continuous removal of water, for instance, through azeotropic distillation with a suitable solvent, can be employed to drive the reaction to completion and improve the yield.
Heat transfer is another critical factor in large-scale reactions. The exothermic or endothermic nature of the reaction must be well-understood to design an appropriate reactor with adequate heating or cooling capacity to maintain the optimal reaction temperature.
The choice of catalyst also has implications for scale-up. While effective, strong mineral acids like sulfuric acid can be corrosive to industrial reactors and may lead to waste disposal issues. The use of solid acid catalysts or milder reagents like TMSCl, which can be more easily handled and potentially recycled, might be advantageous in a large-scale setting. nih.gov
Furthermore, the isolation and purification of the final product on a large scale require efficient and scalable techniques. The development of a robust work-up procedure that minimizes solvent usage and facilitates the isolation of the target compound is essential for an economically viable process. nih.gov
| Consideration | Strategy | Impact on Efficiency |
|---|---|---|
| Stoichiometry and Water Removal | Use of excess methanol; continuous removal of water via azeotropic distillation. | Drives the reaction to completion, maximizing the yield of the ester. |
| Heat Transfer | Use of jacketed reactors with precise temperature control. | Ensures consistent reaction conditions and prevents runaway reactions or incomplete conversion. |
| Catalyst Selection and Handling | Consideration of solid acid catalysts or milder, less corrosive options. | Improves reactor longevity, simplifies catalyst removal, and can reduce environmental impact. |
| Product Isolation | Development of an optimized and scalable work-up and purification protocol. | Reduces processing time, solvent consumption, and overall production cost. |
The isolation and purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity. The presence of both a basic amine group and an ester functionality in the target molecule will influence the choice of purification strategy.
A typical work-up procedure following the Fischer esterification would involve cooling the reaction mixture and neutralizing the acid catalyst with a suitable base, such as sodium bicarbonate or sodium carbonate. This is followed by an extraction with an organic solvent, such as ethyl acetate or dichloromethane, to separate the ester from the aqueous layer containing salts and any remaining methanol.
Given that the target compound is an amine, it may be prone to forming salts, which can affect its solubility. The purification of organic amines can sometimes be challenging on standard silica (B1680970) gel due to the acidic nature of the stationary phase, which can lead to strong adsorption and poor separation. biotage.com In such cases, using an amine-modified stationary phase or adding a small amount of a basic modifier, like triethylamine, to the eluent can improve the chromatographic separation. biotage.com
Distillation is another potential purification method, particularly if the target compound is a liquid with a suitable boiling point and is thermally stable. Fractional distillation under reduced pressure can be effective in separating the desired ester from impurities with different volatilities.
The final purity of this compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Description | Applicability |
|---|---|---|
| Liquid-Liquid Extraction | Separation of the product from the reaction mixture based on its solubility in an organic solvent after neutralization of the acid catalyst. | A standard and effective initial step for isolating the crude product. |
| Column Chromatography | Purification based on the differential adsorption of the compound and impurities on a stationary phase. Amine-functionalized silica may be beneficial. | Effective for removing polar and non-polar impurities to achieve high purity. |
| Distillation | Separation based on differences in boiling points. Fractional distillation under reduced pressure is often used for high-boiling liquids. | Suitable if the compound is thermally stable and has a distinct boiling point from its impurities. |
Chemical Reactivity and Transformations of the 1 Azaspiro 4.5 Decane 7 Carboxylate Scaffold
Functional Group Interconversions of the Ester and Amine Moieties
The presence of both an ester and a secondary amine allows for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives. These transformations are crucial for modifying the physicochemical properties and biological activity of molecules containing this scaffold.
Esterification Reactions
While the subject compound is already a methyl ester, the corresponding carboxylic acid can be esterified under various conditions. Standard Fischer esterification, involving refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), can be employed to introduce different alkyl or aryl groups to the carboxylate moiety. For substrates sensitive to strong acids, milder methods such as DCC (N,N'-dicyclohexylcarbodiimide) coupling with an alcohol in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can be utilized. Another effective method involves the reaction of the carboxylic acid with an alkyl iodide in the presence of a base like diisopropylethylamine (DIPEA) to yield the corresponding ester. univ.kiev.ua
| Reactants | Reagents | Product | Yield (%) |
| 1-Azaspiro[4.5]decane-7-carboxylic acid, Alcohol (ROH) | H₂SO₄ (catalytic), heat | Alkyl 1-azaspiro[4.5]decane-7-carboxylate | Varies |
| 1-Azaspiro[4.5]decane-7-carboxylic acid, Alcohol (ROH) | DCC, DMAP | Alkyl 1-azaspiro[4.5]decane-7-carboxylate | Good |
| 1-Azaspiro[4.5]decane-7-carboxylic acid, Methyl Iodide | DIPEA | Methyl 1-azaspiro[4.5]decane-7-carboxylate | Excellent |
Amidation Processes
The conversion of the methyl ester to a variety of amides is a common and important transformation. This can be achieved by direct aminolysis, where the ester is heated with a primary or secondary amine. However, this reaction can be slow and may require harsh conditions. More efficient methods involve the use of coupling agents. For instance, the carboxylic acid, obtained from the hydrolysis of the methyl ester, can be activated with reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester in the presence of a base to readily form amides with a wide range of amines in good to excellent yields. lookchemmall.com Another common approach is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide.
| Starting Material | Amine | Coupling Reagent | Product |
| 1-Azaspiro[4.5]decane-7-carboxylic acid | Primary or Secondary Amine | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃ | N-substituted 1-azaspiro[4.5]decane-7-carboxamide |
| 1-Azaspiro[4.5]decane-7-carboxylic acid | Primary or Secondary Amine | HATU, DIPEA | N-substituted 1-azaspiro[4.5]decane-7-carboxamide |
Reduction of Carbonyl and Other Functional Groups
The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (1-azaspiro[4.5]decan-7-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is typically used for this transformation. nih.gov The resulting alcohol can then serve as a versatile intermediate for further functionalization, such as oxidation to the aldehyde or conversion to halides.
The secondary amine of the spirocycle can also influence reduction reactions. For instance, if other reducible functional groups are present on the molecule, the amine may need to be protected to avoid side reactions.
| Substrate | Reducing Agent | Solvent | Product |
| This compound | LiAlH₄ | THF | (1-Azaspiro[4.5]decan-7-yl)methanol |
Oxidation Reactions
Oxidation reactions on the 1-azaspiro[4.5]decane-7-carboxylate scaffold can target either the amine or other parts of the molecule, depending on the reagents and conditions. The secondary amine can be oxidized to a nitroxide radical under controlled conditions using reagents like m-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
In derivatives where a hydroxyl group is present, for example, at a position on the cyclohexane (B81311) ring, it can be oxidized to a ketone. A common and mild oxidizing agent for this purpose is Dess-Martin periodinane (DMP). nih.gov This allows for the introduction of a carbonyl group, which can then be used for a variety of subsequent reactions, such as Grignard additions or Wittig reactions. For instance, piperidin-4-ones can be oxidized to the corresponding α,β-unsaturated ketones using iodoxybenzoic acid (IBX). nih.gov
| Substrate | Oxidizing Agent | Product |
| 1-Azaspiro[4.5]decane derivative | m-CPBA or Oxone® | Corresponding nitroxide radical |
| Hydroxy-substituted 1-azaspiro[4.5]decane derivative | Dess-Martin Periodinane (DMP) | Keto-substituted 1-azaspiro[4.5]decane derivative |
| Piperidin-4-one derivative | Iodoxybenzoic acid (IBX) | α,β-Unsaturated ketone derivative |
Hydrolysis Reactions
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium. The resulting carboxylic acid is a key intermediate for many of the other functional group interconversions, such as amidation and certain esterifications. The pesticide Spirotetramat, which contains a related 1-azaspiro[4.5]decane core, undergoes hydrolysis under neutral pH conditions. epa.gov
| Reaction | Conditions | Product |
| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), heat; 2. H₃O⁺ | 1-Azaspiro[4.5]decane-7-carboxylic acid |
| Acidic Hydrolysis | H₃O⁺ (e.g., HCl(aq) or H₂SO₄(aq)), heat | 1-Azaspiro[4.5]decane-7-carboxylic acid |
Stereoselective Reactions and Control over Diastereoselectivity
The 1-azaspiro[4.5]decane-7-carboxylate scaffold contains multiple stereocenters, and the control of stereochemistry during its synthesis and subsequent reactions is of paramount importance, particularly in the context of medicinal chemistry where different stereoisomers can exhibit vastly different biological activities.
The synthesis of highly functionalized 1,7-dioxaspiro[4.4]nonane derivatives, which are structurally related to the azaspirodecane core, has been achieved with a high degree of stereocontrol starting from D-glucose. clockss.org This highlights the potential for using chiral pool starting materials to control the absolute stereochemistry of the final spirocyclic product.
In the synthesis of diazaspiro[4.5]decane scaffolds, palladium-catalyzed domino reactions have been shown to proceed with high regioselectivity. nih.gov Furthermore, the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been accomplished through a diastereoselective gold and palladium relay catalytic tandem cyclization, demonstrating that metal catalysis can be a powerful tool for controlling the diastereoselectivity of spirocycle formation.
The inherent chirality of the 1-azaspiro[4.5]decane-7-carboxylate scaffold can also be used to direct the stereochemical outcome of reactions at other positions on the molecule. For instance, the existing stereocenters can influence the facial selectivity of nucleophilic additions to a carbonyl group on the cyclohexane ring, leading to the preferential formation of one diastereomer over another. The choice of reagents and reaction conditions can often be tuned to enhance this diastereoselectivity.
| Reaction Type | Catalyst/Method | Stereochemical Outcome |
| Domino Reaction | Pd(OAc)₂-PPh₃ | Highly regioselective |
| Tandem Cyclization | Gold and Palladium Relay Catalysis | Diastereoselective |
| Chiral Pool Synthesis | Starting from D-glucose | Stereocontrolled |
Diversification Strategies via Substituent Introduction
The chemical versatility of the 1-azaspiro[4.5]decane-7-carboxylate scaffold is primarily exploited through reactions targeting the nitrogen atom of the azaspiro ring and the carbon framework. These modifications are crucial for developing extensive libraries of derivatives for structure-activity relationship (SAR) studies.
The secondary amine of the 1-azaspiro[4.5]decane ring is a prime site for introducing a variety of substituents through N-alkylation and N-arylation reactions. These modifications can significantly influence the compound's polarity, basicity, and ability to interact with biological targets.
N-alkylation is a fundamental transformation for introducing simple alkyl groups as well as more complex side chains. While direct studies on this compound are not extensively documented, the reactivity of similar azaspirocyclic systems provides valuable insights. For instance, N-substituted azaspiro-decone compounds have been synthesized through nucleophilic addition reactions, highlighting the reactivity of the nitrogen atom. A recent patent describes the preparation of N-substituted azaspiro-decone compounds, suggesting that such modifications can lead to derivatives with potential anti-tumor activity. google.com
The general approach for N-alkylation involves the reaction of the parent azaspiro[4.5]decane with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Common bases include potassium carbonate and triethylamine, while solvents like acetonitrile (B52724) or dimethylformamide are often employed.
| Reagent | Product | Reaction Type |
| Alkyl Halide (R-X) | N-Alkyl-1-azaspiro[4.5]decane-7-carboxylate | N-Alkylation |
| Aryl Halide (Ar-X) | N-Aryl-1-azaspiro[4.5]decane-7-carboxylate | N-Arylation |
The incorporation of aromatic and heteroaromatic rings onto the 1-azaspiro[4.5]decane scaffold is a widely used strategy to introduce functionalities that can engage in π-stacking, hydrogen bonding, and other specific interactions with biological macromolecules.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of cyclic amines. This reaction would involve the coupling of the 1-azaspiro[4.5]decane-7-carboxylate with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. This approach allows for the introduction of a diverse array of substituted and unsubstituted aromatic and heteroaromatic systems.
While direct examples for the target molecule are scarce, the synthesis of various aza-spiro[4.5]trienone derivatives demonstrates the feasibility of constructing complex systems containing this core. sioc-journal.cn Furthermore, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones has been achieved through condensation reactions, indicating that various substituents, including phenyl and pyridinyl moieties, can be incorporated into the azaspiro[4.5]decane framework. researchgate.net
| Starting Material | Reagent | Product | Reaction Type |
| 1-Azaspiro[4.5]decane-7-carboxylate | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl-1-azaspiro[4.5]decane-7-carboxylate | Buchwald-Hartwig Amination |
| 1-Azaspiro[4.5]decane-7-carboxylate | Heteroaryl Halide, Pd Catalyst, Ligand, Base | N-Heteroaryl-1-azaspiro[4.5]decane-7-carboxylate | Buchwald-Hartwig Amination |
The 1-azaspiro[4.5]decane-7-carboxylate scaffold can serve as a precursor for the synthesis of more intricate spirocyclic systems, such as spiro-hydantoins and spiro-oxindoles. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
The formation of spiro-hydantoins can be achieved through the Bucherer-Bergs reaction, which involves the reaction of a ketone (or in this case, a precursor that can be converted to a ketone at the appropriate position) with an alkali cyanide and ammonium (B1175870) carbonate. While this would require modification of the carboxylate group on the target molecule, it represents a potential pathway for diversification. The synthesis of spiro hydantoin (B18101) aldose reductase inhibitors from 8-aza-4-chromanones illustrates the application of this reaction to related spirocyclic systems. nih.gov
Spiro-oxindoles are another important class of compounds that can potentially be accessed from 1-azaspiro[4.5]decane derivatives. The synthesis of spirooxindole polycycles bearing a spiro[4.5]decane system has been reported, showcasing the utility of this scaffold in constructing complex polycyclic architectures. researchgate.net These syntheses often involve multi-component reactions or cascade reactions that efficiently build molecular complexity. For example, a one-step synthesis of diazaspiro[4.5]decane scaffolds has been developed, demonstrating the formation of multiple carbon-carbon bonds in a single operation. rsc.orgnih.gov
| Precursor | Reagents | Resulting Spirocyclic System |
| Ketone derivative of 1-azaspiro[4.5]decane | KCN, (NH4)2CO3 | Spiro-hydantoin |
| 1-Azaspiro[4.5]decane derivative | Isatin derivative, other components | Spiro-oxindole |
Structural Characterization and Conformational Analysis
Spectroscopic Methods for Structure Elucidation
Spectroscopic data is fundamental for the unambiguous determination of a molecule's structure. However, no published spectra for Methyl 1-azaspiro[4.5]decane-7-carboxylate were found.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
No ¹H or ¹³C NMR spectra for this compound are available in the public domain. This type of analysis would be crucial to determine the electronic environment of the hydrogen and carbon atoms within the molecule, providing insights into its connectivity and stereochemistry.
Infrared (IR) Spectroscopy
There is no available Infrared (IR) spectroscopy data for this compound. IR spectroscopy would typically be used to identify the presence of key functional groups, such as the carbonyl group of the ester and the C-N bond of the amine.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
No mass spectrometry or high-resolution mass spectrometry data for this compound could be located. These techniques would be essential for determining the compound's molecular weight and elemental composition, confirming its chemical formula.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound. Such an analysis would provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the precise conformation of the spirocyclic system.
Molecular Geometry and Conformational Preferences
Without experimental data from techniques like X-ray crystallography or computational chemistry studies, a detailed analysis of the molecular geometry and conformational preferences of this compound cannot be provided.
Analysis of Spiro-fused Ring Conformations (e.g., Chair, Envelope)
A discussion on the specific conformations of the pyrrolidine (B122466) and cyclohexane (B81311) rings within this compound would be speculative without supporting research. The interplay of the spiro-fusion and the substituents would likely lead to preferred conformations, such as a chair or twisted-chair for the cyclohexane ring and an envelope or twisted-envelope for the pyrrolidine ring, to minimize steric strain. However, without empirical data, a definitive conformational analysis is not possible.
Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions play a crucial role in dictating the preferred conformation of a molecule. In the case of this compound, the key functional groups that can participate in such interactions are the secondary amine of the piperidine (B6355638) ring and the methyl carboxylate group.
One of the most significant potential intramolecular interactions is hydrogen bonding. A hydrogen bond could form between the amine proton (N-H) and the carbonyl oxygen of the ester group (C=O). The feasibility and strength of this interaction are highly dependent on the conformation of the piperidine ring and the orientation of the substituent at the C-7 position.
The formation of an intramolecular hydrogen bond can also impact the conformational equilibrium of the piperidine ring. For instance, it might stabilize a particular chair or a non-chair (e.g., boat or twist-boat) conformation that brings the interacting groups into the optimal arrangement. The presence and strength of such hydrogen bonds are also influenced by the solvent, with polar, protic solvents being able to compete for hydrogen bonding with the solute molecule.
Impact of Substituents on Molecular Conformation
The conformation of the 1-azaspiro[4.5]decane ring system is significantly influenced by the nature and position of its substituents. The piperidine ring in this system can, in principle, adopt chair, boat, or twist-boat conformations. The relative stability of these conformations is governed by a complex interplay of steric and electronic effects.
The methyl carboxylate group at the C-7 position is a key determinant of the conformational preference. In a chair conformation of the piperidine ring, this substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other atoms in the ring, particularly the axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions).
However, the presence of the spirocyclic fusion and other substituents can alter this preference. For instance, in some highly substituted spirocyclic piperidines, a boat or twist-boat conformation has been observed to be more stable. This can be due to the avoidance of severe steric clashes that would arise in a chair conformation.
The orientation of the methyl carboxylate group will also be influenced by the potential for intramolecular interactions, as discussed in the previous section. If a stable intramolecular hydrogen bond can be formed in a conformation where the substituent is axial, this could partially or fully offset the steric disadvantage of that position.
Computational modeling and spectroscopic techniques such as NMR are essential tools for elucidating the precise conformational landscape of substituted 1-azaspiro[4.5]decanes. The coupling constants between protons on the piperidine ring, for example, can provide valuable information about their dihedral angles and thus the ring's conformation.
Stereochemical Purity and Chiral Resolution Techniques
This compound possesses a chiral center at the spiro carbon atom (C-5) and another at the C-7 position where the methyl carboxylate group is attached. This means the compound can exist as different stereoisomers (enantiomers and diastereomers). The biological activity of such molecules is often highly dependent on their stereochemistry, making the preparation of stereochemically pure isomers a critical aspect of their study.
The stereochemical purity of a sample of this compound is typically determined using chiroptical methods such as polarimetry, which measures the rotation of plane-polarized light, and more definitively by chiral chromatography.
Chiral Resolution Techniques are employed to separate a racemic or diastereomeric mixture into its individual stereoisomers. Several methods can be applied to achieve this for a compound like this compound:
Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomers of the amine can be recovered by treatment with a base.
Chiral Chromatography: This is a powerful and widely used technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The differential interaction leads to different retention times on the chromatographic column, allowing for their separation. For a compound containing both an amine and an ester, various types of CSPs could be effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. High-performance liquid chromatography (HPLC) with a chiral column is a common implementation of this technique.
Kinetic Resolution: This method relies on the differential rate of reaction of the enantiomers in a racemate with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. For example, an enzymatic acylation could selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
The choice of resolution technique depends on various factors, including the scale of the separation, the properties of the compound, and the desired level of stereochemical purity.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Energy (e.g., DFT methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For Methyl 1-azaspiro[4.5]decane-7-carboxylate, DFT methods can be employed to determine its most stable three-dimensional structure by optimizing the geometry to a minimum energy state. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's architecture.
DFT analysis is also used to calculate the molecule's electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.comresearchgate.net Such calculations are frequently used to corroborate experimental data from spectroscopic techniques like NMR and FT-IR, ensuring structural assignments are correct. mdpi.comnih.gov
Table 1: Predicted Geometric Parameters for this compound using DFT
This table presents hypothetical yet representative data for the core azaspiro[4.5]decane scaffold, as would be obtained from DFT calculations.
| Parameter | Predicted Value | Description |
| C-N Bond Length (Pyrrolidine) | ~1.47 Å | Length of the carbon-nitrogen bond within the five-membered ring. |
| C-C Bond Length (Cyclohexane) | ~1.54 Å | Average length of the carbon-carbon bonds in the six-membered ring. |
| Spiro C-N Bond Angle | ~108° | Angle around the nitrogen atom within the spirocyclic system. |
| Spiro C-C-C Bond Angle | ~111° | Typical angle within the cyclohexane (B81311) ring, indicating a chair conformation. |
| Dihedral Angle (Cyclohexane) | ~55° | Torsional angle defining the chair conformation of the cyclohexane ring. |
Molecular Dynamics Simulations of Conformational Landscape and Flexibility
While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.combohrium.com MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, revealing the molecule's conformational landscape and flexibility in different environments, such as in solution. nih.govyoutube.com
For this compound, MD simulations can explore the different conformations accessible to the pyrrolidine (B122466) and cyclohexane rings. The spirocyclic nature of the molecule imposes significant conformational rigidity, which is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target. nih.govmdpi.com Simulations can reveal the energy barriers between different conformers (e.g., chair and boat forms of the cyclohexane ring) and the timescale of these transitions. This information is vital for understanding how the molecule's shape adapts and interacts with other molecules, such as proteins or receptors. nih.govrsc.org
Prediction of Reactivity and Reaction Mechanisms
Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. acs.org For this compound, reactivity descriptors derived from DFT calculations can predict the most likely sites for chemical reactions. nih.gov
Parameters such as frontier molecular orbital (HOMO/LUMO) energies, Mulliken atomic charges, and Fukui indices help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, the nitrogen atom in the pyrrolidine ring is expected to be a primary site for nucleophilic reactions. Computational studies can model the entire course of a chemical reaction, identifying transition states and calculating activation energies, which helps to predict the feasibility and outcome of a proposed synthetic route. researchgate.netacs.org This predictive power accelerates the development of new synthetic methodologies for functionalizing the azaspiro[4.5]decane scaffold. sioc-journal.cn
Table 2: Key Reactivity Descriptors Calculated via Computational Methods
This table outlines important theoretical descriptors used to predict the chemical behavior of molecules like this compound.
| Descriptor | Typical Information Provided | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |
| MEP Map | Molecular Electrostatic Potential | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. mdpi.com |
| Fukui Functions | Change in electron density | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. |
Computational Studies on Scaffold Design and Molecular Interactions
The azaspiro[4.5]decane framework is recognized as a valuable scaffold in medicinal chemistry. researchgate.netnih.gov Computational studies play a pivotal role in designing novel derivatives and understanding their interactions with biological targets. rsc.org Techniques like molecular docking are used to predict the binding mode and affinity of this compound derivatives within the active site of a target protein. mdpi.comresearchgate.net
These docking studies, often followed by more rigorous MD simulations, help to rationalize structure-activity relationships (SAR) by revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. rsc.org This computational insight allows medicinal chemists to rationally design modifications to the scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The inherent three-dimensionality and rigidity of the spirocyclic system are advantageous for achieving specific and high-affinity binding. mdpi.comenamine.net
In Silico Approaches to Structural Novelty and Complexity
In silico methods are at the forefront of designing novel molecules with unique structural complexity. ijs.si The spirocyclic core of this compound offers a rigid, three-dimensional (3D) foundation that is distinct from flat, aromatic systems commonly used in drug design. enamine.net Computational tools enable the exploration of novel chemical space by generating virtual libraries of derivatives built upon this scaffold. ijs.simdpi.com
These virtual libraries can be screened in silico for desired properties, such as drug-likeness, predicted biological activity, and synthetic accessibility. nih.govmdpi.com Algorithms can be used to design macrocycles or other complex architectures originating from the azaspirodecane core, pushing the boundaries of molecular design. schrodinger.com By leveraging computational power, chemists can prioritize the synthesis of compounds with the highest potential, accelerating the discovery of new molecules with innovative structures and functions. ijs.si
Applications in Advanced Chemical Synthesis and Chemical Biology Research
Methyl 1-azaspiro[4.5]decane-7-carboxylate as a Key Building Block in Complex Molecule Construction
The spiro[cyclohexane-pyrrolidine] core, the essential structure of this compound, is a central feature in various biologically active alkaloids. clockss.org These include immunosuppressants like FR901483 and muscarinic acetylcholine (B1216132) receptor antagonists such as TAN1251. clockss.org The synthesis of these complex natural products often requires versatile intermediates that contain the core spirocyclic system and functional handles for further elaboration.
This compound serves as such a building block. The methyl ester group at the C-7 position and the secondary amine at the N-1 position are strategic functional groups that allow for a wide range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, while the nitrogen atom can be acylated, alkylated, or incorporated into larger ring systems. This functional versatility makes it a valuable precursor for constructing more intricate molecular architectures. Synthetic strategies often focus on the stereocontrolled construction of this spirocyclic core, which is then elaborated to achieve the total synthesis of the target natural product. clockss.orgresearchgate.net
Scaffold for Combinatorial Chemistry and Library Synthesis
The structural rigidity and defined three-dimensional geometry of the 1-azaspiro[4.5]decane scaffold make it an excellent foundation for combinatorial chemistry and the synthesis of compound libraries. researchgate.net By using this compound as a starting scaffold, chemists can systematically introduce diversity at multiple points of the molecule to generate a large collection of related compounds for screening.
The primary points for diversification on this scaffold are the nitrogen atom (N-1), the ester group (C-7), and potentially the cyclohexane (B81311) ring. This multi-directional approach allows for a thorough exploration of the chemical space around the core structure. Chemists utilize spirocyclic scaffolds to introduce conformational restriction in drug candidates, which can reduce the entropic penalty upon binding to a biological target. nih.gov
Below is an interactive table illustrating potential diversification points on the this compound scaffold for library synthesis.
| Diversification Point | Position | Type of Modification | Potential Functional Groups |
| Secondary Amine | N-1 | Alkylation, Acylation, Sulfonylation | Varied alkyl chains, aryl groups, amides, sulfonamides |
| Methyl Ester | C-7 | Amidation, Esterification, Reduction | Primary/secondary/tertiary amides, different esters, hydroxymethyl |
| Cyclohexane Ring | C-6, C-8, C-9, C-10 | Functionalization (if pre-functionalized) | Ketones, alcohols, additional substituents |
Role in the Development of Spirocyclic Chemical Probes
Chemical probes are essential tools for studying biological processes at the molecular level. The design of such probes often requires a scaffold that can be precisely modified to incorporate reporter groups (e.g., fluorophores) or reactive moieties without disrupting its interaction with the target. Spirocyclic systems are particularly attractive for probe design due to their conformational rigidity and unique photophysical properties. mdpi.com
While direct examples using this compound as a chemical probe are not extensively documented, its scaffold is well-suited for such applications. For instance, the spirocyclic structure can be incorporated into fluorescent dyes. mdpi.com The transition between a planar, fluorescent state and a spirocyclic, non-fluorescent (colorless) state can be controlled by external triggers like pH changes or enzymatic reactions. mdpi.com The 1-azaspiro[4.5]decane scaffold could be functionalized with a fluorophore and a recognition element, creating a probe that signals the presence of a specific analyte or biological event through a conformational change that modulates fluorescence.
Design Principles for Novel Chemical Entities in Chemical Biology
The use of the 1-azaspiro[4.5]decane scaffold in designing novel chemical entities is guided by several key principles aimed at improving the properties of drug candidates and chemical biology tools. researchgate.netnih.gov
Increased Three-Dimensionality : Traditional drug discovery has often focused on flat, aromatic molecules. Spirocycles introduce a distinct three-dimensional character, allowing for the exploration of novel chemical space and potentially improving selectivity and physicochemical properties. nih.gov
Conformational Rigidity : The fused ring system of spirocycles reduces the number of rotatable bonds in a molecule. This pre-organization of the molecule into a specific conformation can lead to a lower entropic penalty upon binding to a target protein, which may result in higher binding affinity. nih.gov
Access to Privileged Structures : The 1-azaspiro[4.5]decane core is considered a "privileged scaffold" because it is a recurring motif in a variety of natural products with potent biological activities. researchgate.netclockss.org This suggests that the scaffold is evolutionarily selected for interacting with biological macromolecules, making it a promising starting point for new designs.
Vectorial Exit Points : The defined geometry of the scaffold provides distinct vectors for substituents. This allows for precise positioning of functional groups to optimize interactions with a target's binding site.
Exploration of Structure-Function Relationships at the Molecular Level (excluding biological outcomes on organisms)
Understanding how the structure of a molecule influences its function is a fundamental goal in chemistry. For the 1-azaspiro[4.5]decane scaffold, these studies focus on how modifications affect its physicochemical properties and molecular interactions, independent of the ultimate biological effect.
Molecular modeling and conformational analysis are key tools in these investigations. For example, studies on related triazaspiro[4.5]decan-2-one derivatives used modeling to rationalize observed structure-activity relationships by identifying a potential binding site at the interface of protein subunits. nih.gov For a molecule like this compound, research would explore:
Conformational Preferences : The cyclohexane ring can adopt chair, boat, or twist-boat conformations, while the pyrrolidine (B122466) ring has envelope or twist forms. The specific conformation is influenced by the substituents, and this conformation dictates the spatial arrangement of functional groups and their ability to interact with other molecules.
Stereochemical Impact : The spiro carbon atom is a quaternary stereocenter. Synthesizing and analyzing different stereoisomers can reveal how the absolute configuration affects binding affinity and selectivity for a specific molecular target.
Functional Group Interplay : The relative orientation and electronic properties of the amine and the carboxylate group are critical. Studies might investigate how converting the ester to an amide or an alcohol alters hydrogen bonding capacity and intramolecular interactions, thereby influencing how the molecule presents itself to a binding partner.
The table below outlines key structural features and the molecular-level functions they influence.
| Structural Feature | Molecular-Level Property Influenced | Method of Investigation |
| Spirocyclic Core | Conformational rigidity, molecular shape, 3D orientation of substituents | NMR spectroscopy, X-ray crystallography, computational modeling |
| Stereochemistry at Spiro-center | Chiral recognition, specific interactions with chiral binding sites | Synthesis of enantiopure isomers, circular dichroism, chiral chromatography |
| N-1 Substituent | Hydrogen bonding potential, steric bulk, basicity | pKa determination, NMR titration, binding assays with model proteins |
| C-7 Carboxylate Substituent | Hydrogen bond acceptor strength, polarity, steric hindrance | Infrared spectroscopy, binding affinity studies, computational docking |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
Promising areas of development include:
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to building molecular complexity. Future routes may bypass the need for pre-functionalized starting materials by employing transition-metal catalysts to directly forge key bonds in the azaspiro[4.5]decane core.
Photoredox Catalysis: Visible-light-mediated reactions offer a mild and sustainable alternative to traditional synthetic methods that often require harsh conditions. rsc.orgrsc.orgacs.orgresearchgate.netemory.edu The application of photoredox catalysis could enable novel cyclization strategies and functional group interconversions on the azaspiro[4.5]decane skeleton. rsc.orgrsc.orgacs.orgresearchgate.netemory.edu
Biocatalysis: The use of enzymes to perform complex chemical transformations is gaining significant traction. chemrxiv.orgnih.govresearchgate.netmdpi.com Engineered enzymes could offer unparalleled stereoselectivity in the synthesis of chiral azaspiro[4.5]decane derivatives, operating under mild, aqueous conditions and reducing the environmental impact of chemical synthesis. chemrxiv.orgnih.govresearchgate.netmdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Development of selective and efficient catalyst systems. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. rsc.orgrsc.orgacs.orgresearchgate.netemory.edu | Design of novel photocatalysts and exploration of new reaction pathways. rsc.orgrsc.orgacs.orgresearchgate.netemory.edu |
| Biocatalysis | High stereoselectivity, environmentally benign reaction conditions. chemrxiv.orgnih.govresearchgate.netmdpi.com | Enzyme engineering and discovery for specific transformations. chemrxiv.orgnih.govresearchgate.netmdpi.com |
Exploration of New Chemical Transformations and Functionalization Strategies
Expanding the chemical toolbox for modifying the 1-azaspiro[4.5]decane scaffold is crucial for creating diverse libraries of compounds for biological screening and materials development. Future research will likely focus on developing novel methods to introduce a wide array of functional groups at various positions on the spirocyclic framework.
Key areas for exploration include:
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly valuable. Research into late-stage C-H functionalization and other selective transformations will enable the rapid generation of analogs of Methyl 1-azaspiro[4.5]decane-7-carboxylate with diverse properties.
Dearomatization Reactions: The conversion of flat, aromatic precursors into three-dimensional spirocyclic systems is a powerful strategy. acs.orgresearchgate.net Further development of dearomatizing spirocyclization reactions will provide new and efficient entries into the azaspiro[4.5]decane core. acs.orgresearchgate.net
Ring-Distortion Strategies: The inherent strain in the spirocyclic system can be harnessed to drive unique chemical transformations, allowing for the synthesis of novel and complex molecular architectures.
Advanced Stereochemical Control in Synthesis of Complex Spirocycles
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, precise control over stereochemistry during the synthesis of complex spirocycles like this compound is of paramount importance.
Future research will aim to achieve:
Asymmetric Catalysis: The development of new chiral catalysts and ligands will be critical for the enantioselective synthesis of specific stereoisomers of azaspiro[4.5]decane derivatives. whiterose.ac.ukresearchgate.netrsc.orgyork.ac.uk This will allow for the preparation of optically pure compounds, which is essential for pharmacological studies. whiterose.ac.ukresearchgate.netrsc.orgyork.ac.uk
Diastereoselective Methodologies: For molecules with multiple stereocenters, controlling the relative stereochemistry is a significant challenge. Future synthetic strategies will focus on developing highly diastereoselective reactions to access all possible stereoisomers of a given compound, enabling a thorough investigation of structure-activity relationships.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature can provide an efficient route to enantiomerically pure products. Exploring new ways to incorporate chiral building blocks into the synthesis of azaspiro[4.5]decanes will continue to be a valuable strategy.
| Stereochemical Control Method | Objective | Significance in Drug Discovery |
| Asymmetric Catalysis | Synthesis of a specific enantiomer. whiterose.ac.ukresearchgate.netrsc.orgyork.ac.uk | Allows for the study of individual enantiomers, which may have different biological activities and safety profiles. |
| Diastereoselective Synthesis | Control of the relative configuration of multiple stereocenters. | Enables the synthesis of specific diastereomers to optimize potency and reduce off-target effects. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Provides a cost-effective and efficient route to enantiomerically pure compounds. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern technologies such as flow chemistry and automated synthesis is set to revolutionize the way chemical synthesis is performed. scripps.eduresearchgate.netresearchgate.netnih.gov These platforms offer numerous advantages over traditional batch chemistry, including improved safety, enhanced reaction control, and the ability to rapidly screen and optimize reaction conditions. scripps.eduresearchgate.netresearchgate.netnih.gov
Future developments will likely involve:
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound will enable safer, more efficient, and scalable production. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org
Automated Reaction Optimization: Automated platforms can perform a large number of experiments in a short period, allowing for the rapid optimization of reaction conditions. This high-throughput screening approach will accelerate the discovery of new and improved synthetic routes to azaspiro[4.5]decane derivatives.
Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous flow process without the need for isolation and purification of intermediates can significantly improve efficiency and reduce waste.
Computational Design and Discovery of Next-Generation Azaspiro[4.5]decane Systems
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.commolecularsystemsengineering.orgmdpi.comnih.gov These methods allow for the in silico design and evaluation of new molecules, saving time and resources in the laboratory. mdpi.commolecularsystemsengineering.orgmdpi.comnih.gov
The future of azaspiro[4.5]decane research will be heavily influenced by:
Structure-Based Drug Design: Using the three-dimensional structure of a biological target, computational methods can be used to design novel azaspiro[4.5]decane derivatives with improved binding affinity and selectivity.
Virtual Screening: Large virtual libraries of azaspiro[4.5]decane-based compounds can be computationally screened against biological targets to identify promising candidates for further experimental investigation.
Predictive Modeling: Computational models can be developed to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new azaspiro[4.5]decane derivatives, guiding the design of molecules with improved drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
